molecular formula C₂₀H₁₉ClFN₅O₂ B1663467 p38 MAPK-IN-2 CAS No. 635725-16-5

p38 MAPK-IN-2

Cat. No. B1663467
M. Wt: 415.8 g/mol
InChI Key: IGGNAIYXGIUMQZ-UHFFFAOYSA-N
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Description

p38 MAPK-IN-2 is a small molecule compound designed to target and modulate the activity of the p38 mitogen-activated protein kinase (MAPK) . This enzyme plays a crucial role in cellular signaling pathways, particularly in inflammation and stress responses. The compound is part of the ongoing efforts to develop effective therapeutics for various inflammatory conditions, including infectious diseases, vascular disorders, neurobiological conditions, and autoimmune diseases .


Molecular Structure Analysis

The molecular structure of p38 MAPK-IN-2 consists of a core scaffold that interacts with the active site of p38 MAPK. It likely contains specific functional groups that facilitate binding to the kinase domain. Structural studies, such as X-ray crystallography or NMR spectroscopy, can provide detailed insights into the compound’s interactions with the enzyme. Researchers have likely characterized its stereochemistry, conformation, and key pharmacophoric features .

Scientific Research Applications

p38 MAPK's Role in Tumor Suppression

p38 MAPK, a member of the mitogen-activated protein kinase family, is increasingly recognized for its role in tumor suppression. Studies have highlighted p38 MAPK's involvement in regulating tumorigenesis through key cellular growth-control mechanisms, including apoptosis and cell cycle progression. Importantly, p38 MAPK contributes to the regulation of tumor suppressor pathways (p53- and Rb-dependent) and attenuates oncogenic signals, such as those from Cdc25A and Cdc25B phosphatases (Bulavin & Fornace, 2004).

p38 MAPK in Development and Cancer

The role of p38 MAPK extends beyond tumor suppression to encompass broad biological effects in cell culture, responding to various stimuli. Its functions vary depending on the stimuli and the cellular context, resulting in diverse outcomes including apoptosis, cell cycle regulation, and impacts on inflammatory diseases. In vivo studies have underlined p38 MAPK as a key regulator in embryonic development and cancer progression (Bradham & McClay, 2006).

p38 MAPK in Stress Responses and Therapeutics

The p38 MAPK pathway influences a range of intracellular responses, notably in inflammation, cell-cycle regulation, and cell death. This pathway has been explored for therapeutic development, with considerations of targeting this promiscuous protein kinase pathway for various diseases. The potential for creating more effective therapeutics with minimal side effects in specific disease settings is a key area of research (Coulthard et al., 2009).

p38 MAPK Inhibitors and Drug Development

Research has focused on the development of small-molecule p38 inhibitors for applications in chronic inflammatory diseases, cancer, and Alzheimer's disease. The trend in drug development includes targeting p38 upstream kinases and downstream effectors, and considering drug combinations for a range of indications (Bühler & Laufer, 2014).

p38 MAPK Signaling Mechanisms and Functions

The p38 MAPK signaling pathway is crucial for interpreting external signals and generating diverse biological effects.

This pathway's linear architecture, consisting of three core protein kinases, allows for specific activation and regulation, contributing significantly to functional diversity. Genetic mouse models have been instrumental in identifying physiological functions for p38 MAPKs, which may influence their use as therapeutic targets (Cuadrado & Nebreda, 2010).

p38 MAPK in Glucose Homeostasis

p38 MAPK plays a critical role in glucose homeostasis, as demonstrated in studies showing its involvement in phosphorylating X-box binding protein 1 (Xbp1s) and enhancing its nuclear migration. These findings suggest that p38 MAPK activation could be a novel therapeutic approach for treating type 2 diabetes (Lee et al., 2011).

p38 MAPK's Role in Cellular Stress and Receptor Signaling

p38 MAPK Pathway in the Heart

In the context of cardiac health and disease, the p38 MAPK family controls cell adaptation to stress stimuli. Studies have shown both protective and deleterious actions of p38 MAPK in the stressed myocardium, with varying outcomes depending on the specific p38 family member and the model system studied. This review summarizes the role of the p38 pathway in cardiac physiology and recent advances in the field (Romero-Becerra et al., 2020).

properties

IUPAC Name

1-[4-[3-(4-chloro-2-fluorophenyl)-4-pyrimidin-4-yl-1H-pyrazol-5-yl]piperidin-1-yl]-2-hydroxyethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClFN5O2/c21-13-1-2-14(15(22)9-13)20-18(16-3-6-23-11-24-16)19(25-26-20)12-4-7-27(8-5-12)17(29)10-28/h1-3,6,9,11-12,28H,4-5,7-8,10H2,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGGNAIYXGIUMQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=C(C(=NN2)C3=C(C=C(C=C3)Cl)F)C4=NC=NC=C4)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClFN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6057875
Record name PHA-00666859
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6057875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p38 MAPK-IN-2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
T Wang, X Jin, Y Liao, Q Sun, C Luo, G Wang, F Zhao… - Cells, 2018 - mdpi.com
Subacute poisoning of 1,2-dichloroethane (1,2-DCE) has become a serious occupational problem in China, and brain edema is its main pathological consequence, but little is known …
Number of citations: 36 www.mdpi.com
KY Kim, KC Choi, SH Park, CS Chou… - The Journal of …, 2004 - academic.oup.com
… Treatment with GnRH-II induced a significant activation of p38 MAPK in 2, 5, 10, and 15 min, and the maximally increased level (3.5-fold vs. control) was observed at 10 min (Fig. 1). …
Number of citations: 52 academic.oup.com
HJ Tae, N Petrashevskaya, S Marshall… - American Journal …, 2016 - journals.physiology.org
… We observed an increase of p/t ratios of ERK1/2 and p38 MAPK in 2- to 4-mo-old HT mice. To address the role of TGF-β signaling in dilated and constricted hearts, p/t ratio of SMAD2/3, …
Number of citations: 30 journals.physiology.org
WZ Zhu, M Zheng, B Kobilka, RP Xiao - Circulation, 2000 - Am Heart Assoc
… We found that although stimulation of either -AR subtype increases p38 MAPK activity, this effect is insensitive to PTX, excluding a role of p38 MAPK in 2-AR-mediated cell-survival. In …
Number of citations: 2 www.ahajournals.org
EJ Topol - 2000 - academia.edu
… We found that although stimulation of either -AR subtype increases p38 MAPK activity, this effect is insensitive to PTX, excluding a role of p38 MAPK in 2-AR-mediated cell-survival. In …
Number of citations: 2 www.academia.edu
D Orlic, J Kajstura, S Chimenti, B Li, S Anderson… - Circulation, 2000 - Am Heart Assoc
… We found that although stimulation of either -AR subtype increases p38 MAPK activity, this effect is insensitive to PTX, excluding a role of p38 MAPK in 2-AR-mediated cell-survival. In …
Number of citations: 3 www.ahajournals.org
CJ Vaughan, M Casey, J He, C Hatcher, JM Winter… - Circulation, 2000 - Am Heart Assoc
… We found that although stimulation of either -AR subtype increases p38 MAPK activity, this effect is insensitive to PTX, excluding a role of p38 MAPK in 2-AR-mediated cell-survival. In …
Number of citations: 0 www.ahajournals.org
P Ping, J Zhang, R Bolli - Circulation, 2000 - Am Heart Assoc
… We found that although stimulation of either -AR subtype increases p38 MAPK activity, this effect is insensitive to PTX, excluding a role of p38 MAPK in 2-AR-mediated cell-survival. In …
Number of citations: 0 www.ahajournals.org
EJ Topol - Circulation, 2000 - Am Heart Assoc
… We found that although stimulation of either -AR subtype increases p38 MAPK activity, this effect is insensitive to PTX, excluding a role of p38 MAPK in 2-AR-mediated cell-survival. In …
Number of citations: 5 www.ahajournals.org
R Wang, W Li, H Dai, M Zhu, L Li… - Respiratory …, 2022 - respiratory-research.biomedcentral …
… its quantification analyses of p-p38 MAPK and p38 MAPK in 2-year-old pig lungs. (B) Immunofluorescence staining of β-tubulin and p-p38 MAPK in 2 years old pig airways. Scale bar: …

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